molecular formula C9H9NS B13012336 3,6-Dimethylbenzo[d]isothiazole

3,6-Dimethylbenzo[d]isothiazole

Katalognummer: B13012336
Molekulargewicht: 163.24 g/mol
InChI-Schlüssel: CGYYSBKHPKZCTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dimethylbenzo[d]isothiazole is an organic compound belonging to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylbenzo[d]isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,6-dimethylbenzothioamide with a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like iodine to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dimethylbenzo[d]isothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated isothiazole derivatives.

    Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3,6-Dimethylbenzo[d]isothiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,6-Dimethylbenzo[d]isothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the isothiazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions can play a role in its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzisothiazole: Lacks the methyl groups at the 3 and 6 positions.

    4,6-Dimethylbenzo[d]isothiazole: Methyl groups are positioned differently on the benzene ring.

    2-Methylbenzo[d]isothiazole: Only one methyl group is present.

Uniqueness

3,6-Dimethylbenzo[d]isothiazole is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can result in different physical properties, such as melting point and solubility, as well as distinct interactions with other molecules.

Eigenschaften

Molekularformel

C9H9NS

Molekulargewicht

163.24 g/mol

IUPAC-Name

3,6-dimethyl-1,2-benzothiazole

InChI

InChI=1S/C9H9NS/c1-6-3-4-8-7(2)10-11-9(8)5-6/h3-5H,1-2H3

InChI-Schlüssel

CGYYSBKHPKZCTJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C(=NS2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.